

# (3E)-octa-1,3-diene IUPAC nomenclature and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Octadiene

Cat. No.: B086258

[Get Quote](#)

An In-depth Technical Guide to (3E)-octa-1,3-diene: IUPAC Nomenclature and Structure

## Introduction

(3E)-octa-1,3-diene is an acyclic organic compound classified as a conjugated diene.<sup>[1]</sup> Its specific nomenclature and stereochemistry are crucial for understanding its chemical properties and reactivity, particularly in the context of organic synthesis and drug development. This guide provides a detailed breakdown of the IUPAC naming conventions and the structural characteristics of this molecule.

## IUPAC Nomenclature Deconstruction

The systematic name (3E)-octa-1,3-diene is derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).<sup>[2]</sup> Each component of the name provides precise information about the molecule's structure.

- **octa-**: This prefix indicates that the longest continuous carbon chain in the molecule contains eight carbon atoms.<sup>[3]</sup>
- **-diene**: This suffix signifies the presence of two carbon-carbon double bonds within the parent chain.<sup>[4][5]</sup>
- **-1,3-**: These numbers, known as locants, specify the starting positions of the two double bonds along the carbon chain. The first double bond starts at carbon #1 (between C1 and

C2), and the second starts at carbon #3 (between C3 and C4).[6]

- (3E)-: This stereodescriptor specifies the geometric configuration around the double bond located at carbon #3.[7]

## Stereochemistry: The (E) Configuration

The "E/Z" notation is used to unambiguously describe the stereochemistry of double bonds, especially when the simpler cis/trans system is inadequate.[8][9] The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules.[10][11]

- Assign Priorities: For each carbon atom in the double bond, the two attached groups are assigned a priority (high or low) based on the atomic number of the atoms directly bonded to the double bond carbon. Higher atomic numbers receive higher priority.[11]
- Determine Configuration:
  - If the two higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[12]
  - If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning "opposite").[12]

For the double bond at C3-C4 in octa-1,3-diene:

- At Carbon 3 (C3): The attached groups are a hydrogen atom (-H) and a vinyl group (-CH=CH<sub>2</sub>). Carbon has a higher atomic number than hydrogen, so the vinyl group is the higher-priority group.
- At Carbon 4 (C4): The attached groups are a hydrogen atom (-H) and a butyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>). Carbon has a higher atomic number than hydrogen, so the butyl group is the higher-priority group.

In the (3E) isomer, the high-priority vinyl group on C3 and the high-priority butyl group on C4 are positioned on opposite sides of the C3=C4 double bond. The double bond at C1-C2 does not exhibit E/Z isomerism because carbon #1 is bonded to two identical hydrogen atoms.[13]

## Chemical Structure

(3E)-octa-1,3-diene is a hydrocarbon with the molecular formula C<sub>8</sub>H<sub>14</sub>.<sup>[7]</sup><sup>[14]</sup> Its structure consists of an eight-carbon chain with two double bonds located at positions 1 and 3.<sup>[6]</sup> The presence of double bonds at C1 and C3 makes it a conjugated system, where the pi orbitals of the two double bonds are separated by a single bond, allowing for electron delocalization. This conjugation imparts additional stability to the molecule compared to non-conjugated dienes.<sup>[5]</sup>

The geometry of the molecule is defined by the sp<sup>2</sup> hybridization of carbons C1, C2, C3, and C4, leading to trigonal planar geometry around these atoms with bond angles of approximately 120°. The (3E) configuration dictates a "trans-like" arrangement across the C3-C4 double bond.

## Visualization of (3E)-octa-1,3-diene

The following diagram illustrates the chemical structure and the stereochemical relationship of the substituent groups that define the molecule as (3E)-octa-1,3-diene.

Caption: 2D structure of (3E)-octa-1,3-diene with priority groups highlighted.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. scribd.com [scribd.com]
- 5. orgosolver.com [orgosolver.com]
- 6. brainly.in [brainly.in]
- 7. 1,3-Octadiene | C<sub>8</sub>H<sub>14</sub> | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. E and Z Configuration - Definition and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. E- and Z-alkenes [chem.ucalgary.ca]
- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 13. leah4sci.com [leah4sci.com]
- 14. Octa-1,3-diene | C8H14 | CID 66084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3E)-octa-1,3-diene IUPAC nomenclature and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086258#3e-octa-1-3-diene-iupac-nomenclature-and-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)